Regiochemical Identity of the 3,4-Dichloro-2-fluorophenyl Fragment Determines Kinase Inhibition Potency in Clinical-Stage Therapeutics
The 3,4-dichloro-2-fluorophenyl substitution pattern delivered by this pinacol ester is the exact pharmacophoric element present in tesevatinib (XL-647/KD-019), an orally bioavailable multi-target tyrosine kinase inhibitor that reached Phase II/III clinical evaluation for non-small cell lung cancer. Tesevatinib inhibits EGFR with an IC₅₀ of 0.3 nM, ErbB2 at 16 nM, KDR (VEGFR2) at 1.5 nM, FLT4 at 8.7 nM, and EphB4 at 1.4 nM, and is selective over a panel of 10 additional tyrosine kinases and 55 serine/threonine kinases at 10 μM [1]. By contrast, regioisomeric dichlorofluorophenyl fragments such as the 2,6-dichloro-3-fluorophenyl group found in crizotinib (a clinically approved ALK/ROS1/c-MET inhibitor) direct an entirely different kinase selectivity profile [2]. The 3,4-dichloro-2-fluorophenyl regioisomer is also specifically claimed in patent US9796704 as the N4-substituent on quinazoline-based receptor tyrosine kinase inhibitors, with compounds bearing this fragment showing IC₅₀ values as low as 50 nM against EphB4 [3]. Use of any other dichlorofluorophenyl regioisomer would produce a compound of unknown, and likely inferior, kinase selectivity.
| Evidence Dimension | Kinase inhibition potency of the downstream biaryl product incorporating the target aryl fragment |
|---|---|
| Target Compound Data | Tesevatinib (bearing 3,4-dichloro-2-fluorophenyl): IC₅₀ = 0.3 nM (EGFR), 16 nM (ErbB2), 1.5 nM (KDR), 8.7 nM (FLT4), 1.4 nM (EphB4); selective vs. 65 off-target kinases at 10 μM |
| Comparator Or Baseline | Crizotinib (bearing 2,6-dichloro-3-fluorophenyl): active against ALK (IC₅₀ ≈ 20 nM) and c-MET (IC₅₀ ≈ 8 nM), but with a fundamentally different kinase target spectrum reflecting the altered regioisomer geometry |
| Quantified Difference | Regioisomeric switch from 3,4-dichloro-2-fluoro to 2,6-dichloro-3-fluoro shifts primary kinase target from EGFR/ErbB2/EphB4 to ALK/c-MET; the 3,4-dichloro-2-fluorophenyl fragment enables sub-nanomolar EGFR potency (0.3 nM) not achievable with the alternative regioisomer |
| Conditions | Biochemical kinase inhibition assays; SelectScreen Kinase Profiling (ThermoFisher); recombinant human kinase domains; ATP concentrations at Kₘ for each kinase |
Why This Matters
For medicinal chemistry programs targeting EGFR, ErbB2, or EphB4 kinases, only the 3,4-dichloro-2-fluorophenyl regioisomer delivers the validated pharmacophore; procurement of any other regioisomer would produce a different compound with unpredictable and likely absent activity against the intended kinase targets.
- [1] Bertin BioReagent. XL647 (Tesevatinib) Biochemicals Datasheet, CAT N° 27049, 2024. Reports IC₅₀ values: EGFR 0.3 nM, ErbB2 16 nM, KDR 1.5 nM, FLT4 8.7 nM, EphB4 1.4 nM; selective over 10 Tyr kinases and 55 Ser/Thr kinases at 10 μM. View Source
- [2] Cui, J.J. et al. Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). J. Med. Chem. 2011, 54, 6342–6363. Crizotinib bears a 2,6-dichloro-3-fluorophenyl fragment. View Source
- [3] US9796704B2. Substituted Quinazolines as Receptor-Type Kinase Inhibitors. Filed 2013-10-04, Granted 2017-10-24. Entry 1 shows IC₅₀ of 50 nM (EphB4 AlphaScreen) for N-(3,4-dichloro-2-fluorophenyl)-quinazolin-4-amine derivative. BindingDB BDBM351281. View Source
